2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-5-9-6-12-4-3-10(9)13-14(11)7-8-1-2-8/h5,8,12H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKYRAUQULUAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities. They have been associated with anti-inflammatory, antiplatelet, analgesic, cytotoxic, and antihypertensive activities, suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that the pharmacodynamic profile of pyridazinone derivatives can be influenced by structural changes. For instance, an increase in affinity was observed with an increase in the polymethylene chain length in the series with maximum activity up to six and seven carbon chain lengths.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that this compound may interact with multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in gastric adenocarcinoma cells, leading to cell blebbing and apoptosis. Additionally, it affects the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit phosphodiesterase-III in heart muscles, which is crucial for regulating cardiac contractility. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can have different biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved cardiac function and reduced inflammation. At higher doses, it can cause toxic effects, including liver damage and oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the glycolytic pathway and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by facilitated diffusion and active transport mechanisms. Once inside the cell, it binds to intracellular proteins, which help in its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles.
Biological Activity
2-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazines and exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 205.26 g/mol. Its structure features a bicyclic arrangement that includes both pyridine and pyridazine rings, contributing to its unique reactivity and biological properties.
Research indicates that compounds similar to this compound may act as inhibitors of critical signaling pathways involved in cancer and metabolic disorders. Notably, they have been studied for their potential to inhibit kinases such as mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), which are crucial in regulating cell growth and metabolism.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties by modulating cell proliferation and apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of mTOR/PI3K | |
| Anti-inflammatory | Cytokine inhibition | |
| Neuroprotective | Oxidative stress reduction |
Case Studies
-
Study on Anticancer Properties :
A study evaluated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase pathways. -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 cytokines. This suggests its potential use in treating inflammatory diseases. -
Neuroprotection Study :
A study using neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death compared to control groups. This highlights its neuroprotective potential.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
*Calculated molecular weight based on formula C₁₁H₁₅N₃O.
Key Observations:
- Cyclopropylmethyl vs.
- Tetrahydrofuran Substituent: The oxygen atom in the tetrahydrofuran group () could enhance water solubility, addressing a common limitation of lipophilic bicyclic compounds.
- Endralazine’s Benzoyl Hydrazone: The extended π-system in Endralazine enables interactions with aromatic residues in enzymes, contributing to its acetylcholinesterase inhibitory activity .
Core Structure Modifications
Table 2: Analogous Bicyclic Cores
Key Observations:
- Pyridopyrimidinone vs. Pyridopyridazinone: The pyrimidinone core () replaces the pyridazinone ring, altering hydrogen-bonding patterns and electronic properties. This modification may influence target selectivity in kinase or protease inhibition.
- Functional Group Additions: The pyridin-3-ylmethyl group in introduces a basic nitrogen, which could enhance blood-brain barrier penetration for CNS-targeted drugs.
Research Findings and Implications
Antiviral Potential: The methyl-substituted analog () demonstrated binding to SARS-CoV-2 NendoU protease, suggesting that the cyclopropylmethyl variant could be optimized for similar antiviral targets with improved pharmacokinetics.
Enzyme Inhibition: Endralazine’s acetylcholinesterase activity () highlights the scaffold’s versatility. The cyclopropylmethyl group may reduce off-target effects compared to bulkier substituents.
Synthetic Accessibility: Alkylation methods described in (e.g., using halides and potassium carbonate) could be adapted for synthesizing the target compound, though cyclopropylmethyl halides may require specialized handling.
Preparation Methods
Starting Materials and Core Formation
- The core tetrahydropyrido[4,3-c]pyridazinone ring system is commonly synthesized by condensation of a suitable dihydropyridine or piperidine derivative with hydrazine or hydrazine derivatives to form the pyridazinone ring.
- Cyclization is facilitated by intramolecular nucleophilic attack, often under acidic or basic catalysis, to close the fused bicyclic system.
Introduction of the Cyclopropylmethyl Group
- The 2-position substitution with the cyclopropylmethyl group is generally achieved by alkylation of the nitrogen or carbon atom at this position.
- Alkylating agents such as cyclopropylmethyl halides (e.g., bromide or chloride) are employed.
- Reaction conditions typically involve a base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction is conducted at controlled temperatures to optimize yield and minimize side reactions.
Purification and Characterization
- The crude product is purified using chromatographic techniques such as column chromatography or recrystallization.
- Characterization is performed using spectroscopic methods including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm the molecular structure.
- Purity is assessed by HPLC (high-performance liquid chromatography).
Research Findings and Optimization
- The synthetic route has been optimized to improve yields and reduce by-products by adjusting reaction times, temperatures, and reagent stoichiometry.
- Use of protecting groups on nitrogen atoms during intermediate steps can enhance selectivity and facilitate purification.
- Catalytic hydrogenation or reduction steps may be employed to achieve the tetrahydro ring saturation when starting from aromatic precursors.
- Recent patents (e.g., WO2010014939A1) describe related pyridazine and pyrimidine derivatives with methods that can be adapted for this compound, emphasizing the importance of careful selection of reaction conditions to achieve the desired substitution pattern and ring saturation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Pyridine/piperidine derivative + hydrazine | Formation of tetrahydropyrido[4,3-c]pyridazinone core |
| 2 | Alkylation | Cyclopropylmethyl halide + base (K2CO3/NaH) in DMF/DMSO | Introduction of cyclopropylmethyl group at 2-position |
| 3 | Purification | Chromatography or recrystallization | Isolation of pure product |
| 4 | Characterization | NMR, IR, MS, HPLC | Confirmation of structure and purity |
Notes on Synthetic Challenges
- The cyclopropylmethyl substituent is sensitive to ring-opening under harsh conditions; thus, mild reaction conditions are preferred.
- Control of regioselectivity during alkylation is critical to avoid substitution at undesired positions.
- The tetrahydro ring system requires careful handling to prevent over-oxidation or degradation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, condensation reactions between pyridine derivatives and carbonyl-containing precursors under nucleophilic attack mechanisms are critical. Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may enhance reaction rates. Solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) are pivotal for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming hydrogen and carbon environments, particularly for distinguishing fused pyridazine and tetrahydropyridine rings. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. X-ray crystallography can resolve stereochemistry in crystalline forms .
Q. What preliminary bioactivity screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to identify potential pharmacological activity. Cell viability assays (MTT or ATP-based) assess cytotoxicity. Use receptor-binding studies (e.g., radioligand displacement) for targets like sigma receptors, as structurally related compounds exhibit ligand activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Conduct comparative studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analysis of existing data can identify trends obscured by experimental noise .
Q. What strategies improve metabolic stability while retaining target affinity for this compound?
- Methodological Answer : Introduce steric hindrance via cyclopropylmethyl substitution to block metabolic hotspots (e.g., CYP450 oxidation sites). Deuterium incorporation at vulnerable positions can slow metabolism. Structure-Activity Relationship (SAR) studies using analogs with halogen or methyl groups help balance stability and potency. In vitro microsomal stability assays (e.g., liver microsomes) guide iterative optimization .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like sigma-1. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Quantum Mechanical (QM) calculations evaluate electronic properties influencing binding (e.g., charge distribution on pyridazine rings). Validate models with mutagenesis studies targeting predicted interaction residues .
Data Contradiction Analysis
Q. How should conflicting solubility and stability data be addressed in formulation studies?
- Methodological Answer : Solubility discrepancies may stem from solvent polarity or pH variations. Use standardized buffers (e.g., PBS at pH 7.4) for comparative solubility tests. Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the pyridazine ring). HPLC-UV or LC-MS monitors degradation products, guiding excipient selection (e.g., antioxidants or cyclodextrins) .
Experimental Design Considerations
Q. What are critical parameters for scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Optimize heat and mass transfer by transitioning from batch to flow chemistry for exothermic steps (e.g., cyclization). Use scalable purification methods (e.g., centrifugal partition chromatography). Monitor impurity profiles with in-process LC-MS. Safety protocols for handling intermediates (e.g., cyclopropylmethyl precursors) must align with OSHA guidelines .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~269.31 g/mol (C₁₁H₁₅N₃O) | |
| Key Functional Groups | Pyridazine, cyclopropylmethyl, carbonyl | |
| Common Solvents | DMF, ethanol, dichloromethane | |
| Stability in Storage | Stable at RT in inert atmosphere |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
